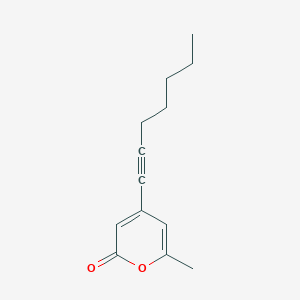dimethylsilane CAS No. 182629-26-1](/img/structure/B12569166.png)
[3,5-Bis(chloromethyl)phenoxy](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(chloromethyl)phenoxydimethylsilane: is an organosilicon compound that features a phenoxy group substituted with two chloromethyl groups at the 3 and 5 positions, and a tert-butyl-dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(chloromethyl)phenoxydimethylsilane typically involves the reaction of 3,5-bis(chloromethyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions to form quinones or other oxidized products.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed:
Substitution: Various substituted phenoxy derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Reduction: Methyl-substituted phenoxy compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Can be used to create probes for studying biological systems.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
Surface Coatings:
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)phenoxydimethylsilane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl groups act as electrophilic centers that react with nucleophiles. The tert-butyl-dimethylsilane group can provide steric protection and influence the reactivity of the phenoxy group.
Comparison with Similar Compounds
3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl-dimethylsilane group.
3,5-Bis(chloromethyl)phenoxysilane: Similar structure but with a triethylsilyl group.
Uniqueness: The presence of the tert-butyl-dimethylsilane group in 3,5-Bis(chloromethyl)phenoxydimethylsilane provides unique steric and electronic properties that can influence its reactivity and potential applications. This makes it distinct from other similar compounds with different silyl groups.
Properties
CAS No. |
182629-26-1 |
|---|---|
Molecular Formula |
C14H22Cl2OSi |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
[3,5-bis(chloromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22Cl2OSi/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-8H,9-10H2,1-5H3 |
InChI Key |
JBFJEZMDQISNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


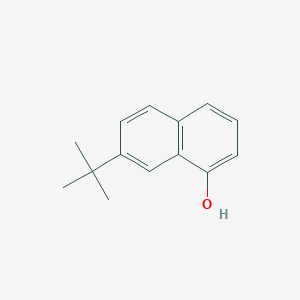
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
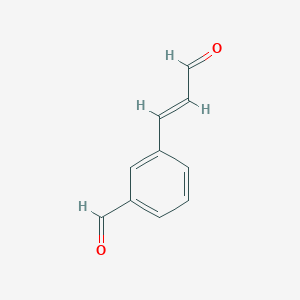
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
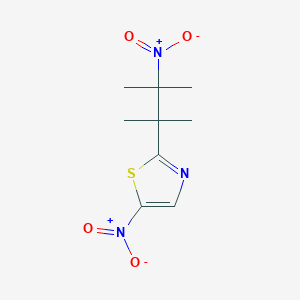
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
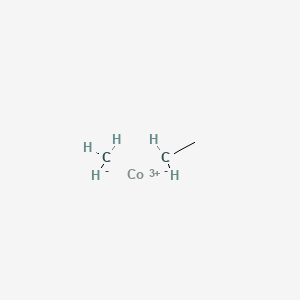
![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
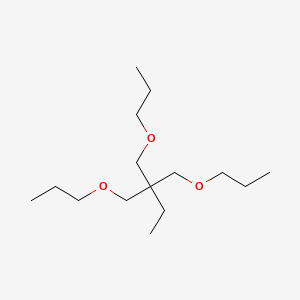
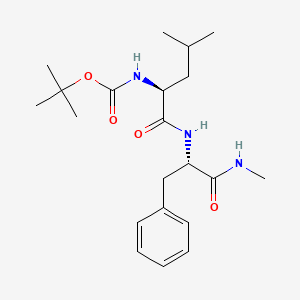
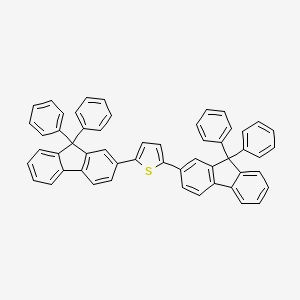
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
